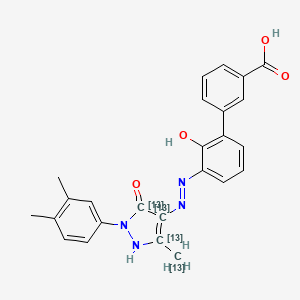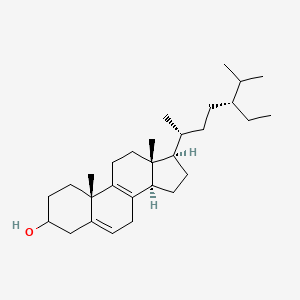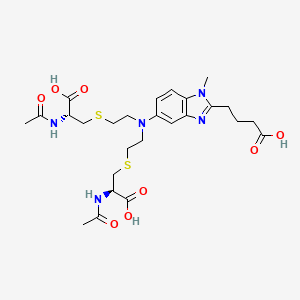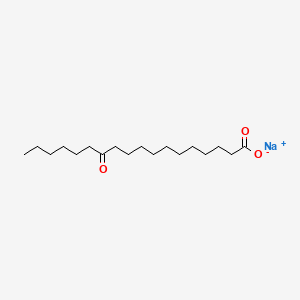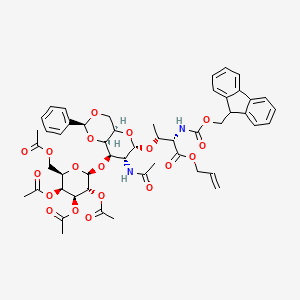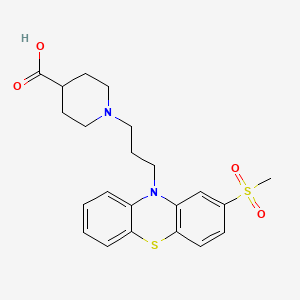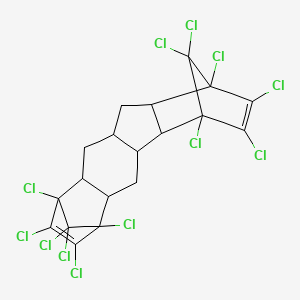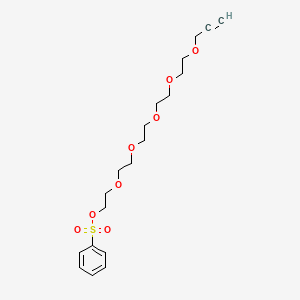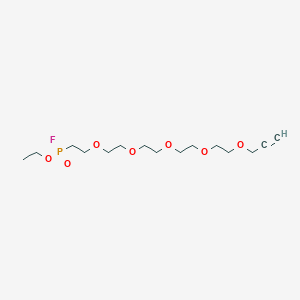
Ciclesonid-d7
Übersicht
Beschreibung
Ciclesonide-d7 is a deuterated derivative of Ciclesonide . It is a glucocorticoid used to treat obstructive airway diseases . The chemical name of Ciclesonide-d7 is 2-((6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-10-Cyclohexyl-7-hydroxy-6a,8a-dimethyl-4-oxo-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho [2’,1’:4,5]indeno [1,2-d] [1,3]dioxol-8b-yl)-2-oxoethyl 2-(methyl-d3)propanoate-2,3,3,3-d4 .
Molecular Structure Analysis
The molecular formula of Ciclesonide-d7 is C32H37D7O7 . The structure includes a cyclohexyl group, a hydroxy group, and several methyl groups . The molecule has 9 defined stereocentres .
Physical and Chemical Properties Analysis
Ciclesonide-d7 is a white to pale yellow crystalline solid . Its molecular weight is 547.73 . The lung deposition of ciclesonide delivered by HFA-MDI was high (52%), and the oropharyngeal deposition of the drug was significantly lower than that of budesonide and fluticasone propionate .
Wissenschaftliche Forschungsanwendungen
Asthma-Behandlung
Ciclesonid ist ein von der FDA zugelassenes Glukokortikoid zur Behandlung von Asthma. Es wurde als Aerosol-Lösung in einem Dosieraerosol mit Hydrofluoralkan formuliert, was eine hohe Ablagerungsrate von über 50 % kennzeichnet. Klinische Studien zeigen, dass Ciclesonid in einer Dosis von 40 bis 1280 μg/Tag dosisabhängig eine effektive Asthma-Kontrolle erzielt .
Management der allergischen Rhinitis
Neben Asthma wird Ciclesonid auch zur Behandlung der allergischen Rhinitis eingesetzt. Seine entzündungshemmenden Eigenschaften helfen, die Symptome dieser Erkrankung zu reduzieren .
Antikrebs-Potenzial
Jüngste Studien konzentrieren sich auf die Untersuchung der Wirkung von Ciclesonid auf Brustkrebs und Krebsstammzellen (CSCs) mit dem Ziel, den zugrunde liegenden Mechanismus zu ermitteln. Obwohl es in erster Linie für seine Anwendung bei der Behandlung von Atemwegserkrankungen bekannt ist, werden seine potenziellen krebshemmenden und anti-CSC-Effekte untersucht .
Hemmung von Lungenkrebs
Ähnlich wie bei seiner potenziellen Verwendung bei Brustkrebs wurde Ciclesonid auf seine hemmende Wirkung auf Lungenkrebs und CSCs untersucht. Die Forschung konzentriert sich auf das Verständnis des Mechanismus hinter diesen Effekten .
Wirkmechanismus
Target of Action
Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .
Mode of Action
Ciclesonide-d7 is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .
Biochemical Pathways
The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .
Pharmacokinetics
Ciclesonide-d7, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .
Result of Action
The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of Ciclesonide-d7 is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .
Zukünftige Richtungen
The Food and Drug Administration (FDA) has provided guidance on the use of Ciclesonide for the treatment of symptomatic COVID-19 infection . This suggests that future studies of inhaled steroids like Ciclesonide-d7 are needed to explore their efficacy in patients with a high risk for disease progression and in reducing the incidence of long-term COVID-19 symptoms or postacute sequelae of SARS-CoV-2 .
Biochemische Analyse
Biochemical Properties
Ciclesonide-d7 is a prodrug that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) in the lung . This conversion is facilitated by esterases present in the lung tissue . The active metabolite des-CIC has a much higher affinity for the glucocorticoid receptor than the parent compound .
Cellular Effects
Ciclesonide-d7, like its parent compound Ciclesonide, has a wide range of effects on multiple cell types involved in allergic inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes . It also interacts with various mediators like histamine, eicosanoids, leukotrienes, and cytokines .
Molecular Mechanism
Ciclesonide-d7 acts as a glucocorticoid receptor agonist . Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression.
Temporal Effects in Laboratory Settings
The intracellular concentration of Ciclesonide-d7 decreases over time, whereas the concentration of its active metabolite des-CIC remains relatively stable . This suggests that the local anti-inflammatory activity of Ciclesonide-d7 in the lung may be prolonged by the slow release of active drug from the depot of fatty acid esters .
Metabolic Pathways
Ciclesonide-d7 is metabolized in the human lung through two major pathways: the rapid, on-site conversion of Ciclesonide-d7 to des-CIC and the conjugation of des-CIC with fatty acids, in particular oleic acid .
Transport and Distribution
Uptake of Ciclesonide-d7 into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate . This suggests that Ciclesonide-d7 can be efficiently transported and distributed within cells and tissues.
Subcellular Localization
Upon binding, the receptor-ligand complex translocates to the cell nucleus .
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-BLMCDVGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673116 | |
| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225382-70-6 | |
| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



